3-(3-BROMO-4,5-DIMETHOXYPHENYL)-2-CYANO-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]ACRYLAMIDE
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Overview
Description
3-(3-BROMO-4,5-DIMETHOXYPHENYL)-2-CYANO-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]ACRYLAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a combination of bromine, methoxy, cyano, and trifluoromethyl groups, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-BROMO-4,5-DIMETHOXYPHENYL)-2-CYANO-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]ACRYLAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Nitrile Formation: Conversion of the brominated compound to a nitrile by introducing a cyano group.
Amidation: Formation of the amide bond by reacting the nitrile with 2-(trifluoromethyl)aniline under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-BROMO-4,5-DIMETHOXYPHENYL)-2-CYANO-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]ACRYLAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.
Scientific Research Applications
3-(3-BROMO-4,5-DIMETHOXYPHENYL)-2-CYANO-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]ACRYLAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-BROMO-4,5-DIMETHOXYPHENYL)-2-CYANO-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]ACRYLAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(3-BROMO-4,5-DIMETHOXYPHENYL)-2-CYANO-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]ACRYLAMIDE: shares similarities with other compounds containing bromine, methoxy, cyano, and trifluoromethyl groups.
Hydrogen bromide (HBr): A simpler bromine compound used in various chemical reactions.
Brominated aromatic compounds: Such as bromobenzene, which also undergoes substitution reactions.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
(E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrF3N2O3/c1-27-16-9-11(8-14(20)17(16)28-2)7-12(10-24)18(26)25-15-6-4-3-5-13(15)19(21,22)23/h3-9H,1-2H3,(H,25,26)/b12-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBFMXAATBQYLG-KPKJPENVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C(F)(F)F)Br)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C(F)(F)F)Br)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrF3N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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